molecular formula C8H15BrN2 B15159776 1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 693226-62-9

1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B15159776
CAS No.: 693226-62-9
M. Wt: 219.12 g/mol
InChI Key: HPDIIJKONHWODG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary imidazolium salt characterized by a dihydroimidazole core substituted with methyl groups at positions 1 and 2 and an allyl (prop-2-en-1-yl) group at position 2. The bromide counterion stabilizes the cationic imidazolium ring, making the compound highly polar and water-soluble.

Properties

CAS No.

693226-62-9

Molecular Formula

C8H15BrN2

Molecular Weight

219.12 g/mol

IUPAC Name

1,2-dimethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C8H14N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h4,6-8H,1,5H2,2-3H3;1H

InChI Key

HPDIIJKONHWODG-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C=CN1CC=C)C.[Br-]

Origin of Product

United States

Biological Activity

1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a compound of significant interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows it to exhibit a range of biological activities that can be harnessed for therapeutic applications.

Chemical Structure and Properties

The compound features an imidazolium ring, which is known for its role in various biological processes. The presence of the prop-2-en-1-yl group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₉H₁₁BrN₂
Molecular Weight217.10 g/mol
DensityNot specified
Melting PointNot available

Cytotoxicity

Cytotoxic effects of imidazolium compounds have been documented in various cancer cell lines. For instance, compounds with imidazolium structures have shown selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

The biological activity of imidazolium salts often involves interference with cellular processes such as enzyme inhibition or disruption of membrane integrity. The positively charged nitrogen atoms in the imidazolium ring can interact with negatively charged cellular components, leading to altered cellular functions .

Study 1: Antimicrobial Efficacy

In a comparative study of various imidazolium derivatives, it was found that compounds similar to 1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide exhibited significant antimicrobial activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported zones of inhibition comparable to established antibiotics .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of imidazolium derivatives revealed that certain structural modifications could enhance their anticancer properties. In vitro assays showed that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s key structural features are compared below with two analogs from the evidence:

Compound Name Core Structure Substituents Counterion Key Structural Features
1,2-Dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide (Target) Dihydroimidazolium 1,2-dimethyl; 3-allyl (prop-2-en-1-yl) Bromide Unsaturated allyl group introduces potential for polymerization or Michael addition reactions .
1,3-Diprop-2-ynyl-1H-imidazol-3-ium bromide Imidazolium 1,3-dipropargyl (prop-2-ynyl) Bromide Alkynyl groups enable click chemistry; linear geometry due to sp-hybridized carbons .
1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide Dihydroimidazolium 1-ethyl; 3-[(2S)-pyrrolidinylmethyl] Bromide Chiral pyrrolidinyl group may confer biological activity (e.g., receptor binding) .

Key Observations :

  • Substituent Reactivity : The allyl group in the target compound contrasts with the alkynyl groups in the dipropargyl analog . While both are unsaturated, the allyl group’s lower bond order may enhance susceptibility to electrophilic addition compared to the more stable alkynyl substituents.
  • Biological Relevance : The pyrrolidinylmethyl substituent in introduces chirality and hydrogen-bonding capacity, which are critical for bioactive molecules (e.g., angiotensin II receptor antagonists ). The target compound’s allyl group lacks such functionality but may contribute to hydrophobic interactions.

Physicochemical and Functional Properties

Property Target Compound 1,3-Dipropargyl Analog Ethyl-Pyrrolidinylmethyl Analog
Polarity High (due to quaternary ammonium and bromide) Moderate (alkynyl groups reduce polarity) High (polar pyrrolidinyl group)
Thermal Stability Moderate (allyl group may decompose at high T) High (alkynyl groups resist degradation) Moderate (chiral center may introduce instability)
Biological Activity Unreported Unreported Potential for receptor binding

Crystallographic Insights

For example:

  • The dipropargyl analog exhibits a planar imidazolium ring with C–C bond lengths of ~1.34 Å (alkynyl) and 1.46 Å (imidazole), consistent with sp² hybridization.
  • The ethyl-pyrrolidinylmethyl analog likely shows distorted geometry due to steric hindrance from the pyrrolidine ring.

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